molecular formula C13H7ClO B12465756 3-Chlorophenalen-1-one CAS No. 83505-04-8

3-Chlorophenalen-1-one

Cat. No.: B12465756
CAS No.: 83505-04-8
M. Wt: 214.64 g/mol
InChI Key: UOXBZSZNXZIODV-UHFFFAOYSA-N
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Description

3-Chlorophenalen-1-one is an organic compound with the molecular formula C13H7ClO It is a derivative of phenalenone, where a chlorine atom is substituted at the third position of the phenalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenalen-1-one typically involves the chlorination of phenalenone. One common method is the reaction of phenalenone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to prevent over-chlorination and to ensure the selective substitution at the third position.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where phenalenone is reacted with chlorine gas in the presence of a catalyst. This method allows for better control over reaction conditions and yields a higher purity product. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenalen-1-one undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

3-Chlorophenalen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorophenalen-1-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may act by disrupting the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Phenalenone: The parent compound without the chlorine substitution.

    3-Bromophenalen-1-one: A similar compound with a bromine atom instead of chlorine.

    3-Iodophenalen-1-one: A similar compound with an iodine atom instead of chlorine.

Uniqueness

3-Chlorophenalen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.

Properties

CAS No.

83505-04-8

Molecular Formula

C13H7ClO

Molecular Weight

214.64 g/mol

IUPAC Name

3-chlorophenalen-1-one

InChI

InChI=1S/C13H7ClO/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7H

InChI Key

UOXBZSZNXZIODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)Cl

Origin of Product

United States

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